Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of a benzoxepine ring, a fluorophenyl group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions
Preparation of Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Formation of Thiophene Carboxylate Ester: The thiophene carboxylate ester is formed through an esterification reaction involving thiophene-3-carboxylic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: Contains a chlorine atom instead of fluorine, which may result in different pharmacokinetic properties.
ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of ETHYL 2-(1-BENZOXEPINE-4-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18FNO4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-(1-benzoxepine-4-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H18FNO4S/c1-2-29-24(28)21-19(15-7-9-18(25)10-8-15)14-31-23(21)26-22(27)17-11-12-30-20-6-4-3-5-16(20)13-17/h3-14H,2H2,1H3,(H,26,27) |
InChI Key |
CXFUEPMFXXHASO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4OC=C3 |
Origin of Product |
United States |
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